1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features a brominated methoxyphenyl group and a naphthalenylmethyl group attached to a piperazine ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:
Formation of the Brominated Methoxyphenyl Intermediate: This step involves the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide.
Naphthalenylmethylation: The naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction with naphthalen-1-ylmethyl chloride.
Piperazine Ring Formation: The final step involves the cyclization of the intermediate with piperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the bromine and naphthalenylmethyl groups.
4-(Naphthalen-1-ylmethyl)piperazine: Similar structure but lacks the brominated methoxyphenyl group.
Uniqueness
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the brominated methoxyphenyl and naphthalenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C23H25BrN2O |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H25BrN2O/c1-27-23-10-9-21(24)15-20(23)17-26-13-11-25(12-14-26)16-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15H,11-14,16-17H2,1H3 |
InChI Key |
DKHXUXAESZMWKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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